molecular formula C10H13NO4 B7542273 2-[(2-Methylfuran-3-carbonyl)amino]butanoic acid

2-[(2-Methylfuran-3-carbonyl)amino]butanoic acid

Cat. No. B7542273
M. Wt: 211.21 g/mol
InChI Key: RBKUDXBKEUURKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Methylfuran-3-carbonyl)amino]butanoic acid, also known as MFB, is a compound that has been studied for its potential therapeutic applications. This compound has gained attention due to its ability to modulate certain physiological processes in the body.

Mechanism of Action

The mechanism of action of 2-[(2-Methylfuran-3-carbonyl)amino]butanoic acid is not fully understood. However, studies have suggested that it may work by modulating the activity of certain neurotransmitters in the brain. This compound has been shown to increase the levels of acetylcholine and decrease the levels of glutamate in the brain. These neurotransmitters are involved in various physiological processes, including learning and memory.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes and decrease the levels of reactive oxygen species in the brain. This compound has also been shown to decrease the levels of inflammatory cytokines in the brain. These effects suggest that this compound has potential therapeutic applications for the treatment of oxidative stress-related disorders and neuroinflammation.

Advantages and Limitations for Lab Experiments

One advantage of 2-[(2-Methylfuran-3-carbonyl)amino]butanoic acid is its ability to easily cross the blood-brain barrier, making it a promising compound for the treatment of neurological disorders. However, there are limitations to its use in lab experiments. This compound is a relatively new compound, and there is limited information available on its toxicity and pharmacokinetics. More research is needed to fully understand the safety and efficacy of this compound.

Future Directions

There are several future directions for the study of 2-[(2-Methylfuran-3-carbonyl)amino]butanoic acid. One direction is to further investigate its potential therapeutic applications in the treatment of neurological disorders, such as Alzheimer's disease and epilepsy. Another direction is to study its potential use as a neuroprotective agent in traumatic brain injury. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on neurotransmitter activity in the brain. Overall, this compound shows promise as a potential therapeutic agent, and further research is needed to fully explore its potential.

Synthesis Methods

2-[(2-Methylfuran-3-carbonyl)amino]butanoic acid can be synthesized through the reaction between 2-methylfuran-3-carbonyl chloride and L-leucine. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide. The product is then purified through recrystallization. This synthesis method has been used in various studies and has been proven to be effective in producing high yields of this compound.

Scientific Research Applications

2-[(2-Methylfuran-3-carbonyl)amino]butanoic acid has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. In one study, this compound was shown to have neuroprotective effects against oxidative stress-induced cell death in rat hippocampal neurons. Another study demonstrated that this compound can improve cognitive function in mice with Alzheimer's disease. This compound has also been shown to have anticonvulsant properties and has been studied for its potential use in the treatment of epilepsy.

properties

IUPAC Name

2-[(2-methylfuran-3-carbonyl)amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-3-8(10(13)14)11-9(12)7-4-5-15-6(7)2/h4-5,8H,3H2,1-2H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKUDXBKEUURKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NC(=O)C1=C(OC=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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